3-(1h-Indol-2-yl)-1h-pyrazole-4-carbonitrile
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Overview
Description
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazole ring is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of indole derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole and pyrazole precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indole-pyrazole derivatives.
Scientific Research Applications
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-3-yl)-1H-pyrazole-4-carbonitrile
- 3-(1H-Indol-2-yl)-1H-pyrazole-5-carbonitrile
- 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group and the specific arrangement of the indole and pyrazole rings contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
827316-51-8 |
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Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H8N4/c13-6-9-7-14-16-12(9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7,15H,(H,14,16) |
InChI Key |
KVWAMHSJALGWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C#N |
Origin of Product |
United States |
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